4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H10BrN3O4 and a molecular weight of 292.1 g/mol . This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide.
Butanoic Acid Substitution: The final step involves the substitution of the butanoic acid group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Reduction: Nucleophiles such as sodium azide, potassium cyanide, or thiols.
Substitution: Halogens (bromine, chlorine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Amino derivatives of the pyrazole ring.
Reduction: Substituted pyrazoles with various functional groups.
Substitution: Halogenated, nitrated, or sulfonated pyrazoles.
Scientific Research Applications
4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The bromo group can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(4-bromo-5-methyl-3-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O4/c1-5-7(9)8(12(15)16)10-11(5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSLCWIGOHLECM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.